7.1 Antimicrobial ActivitySeveral derivatives of 3-Amino-3-(2-hydroxyphenyl)propanoic acid, particularly those incorporating hydrazide, pyrrole, chloroquinoxaline, and benzo[b]phenoxazine moieties, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. This includes activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. Notably, some derivatives exhibited potent activity against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and drug-resistant Candida species, including Candida auris. []
7.2 Antioxidant ActivityVarious 3-Amino-3-(2-hydroxyphenyl)propanoic acid derivatives have exhibited antioxidant activity, as assessed by DPPH radical scavenging and reducing power assays. The presence of the phenolic hydroxyl group is thought to contribute significantly to this activity, enabling the scavenging of free radicals. Some derivatives demonstrated antioxidant activity comparable to or exceeding that of ascorbic acid (vitamin C). [, ]
7.3 Hypoglycemic ActivityOrganotin(IV) complexes incorporating 3-Amino-3-(2-hydroxyphenyl)propanoic acid as a ligand have shown potential as hypoglycemic agents. In vivo studies in alloxan-induced diabetic rabbits revealed that these complexes could effectively stabilize glucose levels. []
Modifications to 3-Amino-3-(2-hydroxyphenyl)propanoic acid's structure, such as the introduction of a 2',6'-dimethyltyrosine (Dmt) residue and the removal or replacement of the N-terminal amino group, have yielded potent and selective opioid receptor antagonists. For example, [(2S)-Mdp(1)]Dyn A(1-11)-NH2 (dynantin), a derivative of dynorphin A containing a modified 3-Amino-3-(2-hydroxyphenyl)propanoic acid moiety, exhibited subnanomolar kappa antagonist potency and high selectivity for kappa opioid receptors. These findings highlight the potential of this amino acid derivative as a scaffold for developing novel opioid receptor modulators. [, ]
7.5 Glutamate Receptor ActivityDerivatives of (S)-2-Amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid (TAN-950 A), a compound structurally related to 3-Amino-3-(2-hydroxyphenyl)propanoic acid, have demonstrated significant affinity for glutamate receptors in the central nervous system. Particularly, 3-alkyl derivatives displayed high affinity for the quisqualate subtype receptor and exhibited glutamate agonistic activity in hippocampal neurons. Conversely, the (R)-enantiomer of TAN-950 A showed enhanced selectivity for the N-methyl-D-aspartate (NMDA) subtype receptor. This selectivity was further amplified by structural modifications, leading to potent and selective NMDA agonists. These findings underscore the potential of exploring 3-Amino-3-(2-hydroxyphenyl)propanoic acid derivatives as tools for investigating glutamate receptor function and developing novel therapeutics for neurological disorders. []
3-Amino-3-(2-hydroxyphenyl)propanoic acid has been investigated as a potential boron delivery agent for Boron Neutron Capture Therapy (BNCT) []. This therapeutic approach involves the selective accumulation of boron-containing compounds in tumor cells, followed by irradiation with neutrons. The neutron capture by boron atoms releases high-energy particles that destroy the tumor cells with minimal damage to surrounding healthy tissues.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7